Trimethylsilylmethanesulfonate
Description
Contextual Significance in Organic Synthesis and Pharmaceutical Chemistry
In the realm of organic synthesis, trimethylsilylmethanesulfonate is highly valued for its role as a silylating agent and a Lewis acid catalyst. smolecule.com One of its primary applications is in the protection of functional groups, particularly alcohols and amines. cymitquimica.comchemimpex.com By converting these groups into silyl (B83357) ethers and silyl amines, their reactivity can be temporarily masked, allowing for selective transformations on other parts of a complex molecule. chemimpex.commasterorganicchemistry.comlibretexts.org This strategy is fundamental to the multi-step synthesis of intricate organic compounds. chemimpex.com
The utility of this compound extends significantly into pharmaceutical chemistry. Its ability to modify functional groups is a valuable asset in the design and synthesis of new drug candidates. smolecule.com For instance, the introduction of a trimethylsilyl (B98337) group can enhance the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical factor for effective drug delivery. chemimpex.com Furthermore, it is employed in specific synthetic steps during the production of complex pharmaceutical molecules, such as in the synthesis of Omapatrilat, where it can be used as an acid catalyst. google.com The reagent's role in facilitating reactions like the reduction of esters to ethers and the regioselective dehydration of functional groups further underscores its importance in constructing the molecular frameworks of potential therapeutics. sigmaaldrich.com
Evolution of Research Perspectives on Organosilicon Sulfonates
The study of organosilicon compounds, a field that began with the synthesis of tetraethylsilane (B1293383) in 1863, has evolved dramatically over the decades. sbfchem.com Initially focused on simple structures, research has expanded to encompass a wide variety of complex organosilicon polymers with diverse applications. sbfchem.comwiley-vch.de Within this broad class of compounds, organosilicon sulfonates like this compound have garnered increasing attention for their unique reactivity.
Early research into organosilicon compounds primarily explored their high-temperature resistance and insulating properties. sbfchem.com However, contemporary research has delved into the more nuanced chemical reactivity of these molecules. The development of organosilicon chemistry has led to a deeper understanding of reaction mechanisms, such as the role of this compound in promoting reductive cleavage of polysaccharides and in catalyzing allylation reactions. nih.govcapes.gov.brthieme-connect.com
A significant area of development has been the comparison of non-fluorinated sulfonates like TMSOMs with their fluorinated counterparts, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.com While TMSOTf is a powerful and widely used Lewis acid catalyst, research has shown that TMSOMs can also effectively catalyze certain reactions, challenging the notion that strong electron-withdrawing fluorine atoms are essential for catalytic activity. thieme-connect.com This has opened up new avenues for designing catalysts with tailored reactivity and handling properties. The ongoing exploration of organosilicon sulfonates continues to yield novel applications, from their use in the synthesis of fluorescent materials to their role in creating advanced polymers, highlighting the dynamic and expanding nature of this field of chemical research. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H12O3SSi | chemimpex.comnih.gov |
| Molecular Weight | 168.29 g/mol | chemimpex.comalfa-chemistry.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comchemimpex.com |
| Boiling Point | 103-104 °C at 25 mmHg | sigmaaldrich.com |
| Density | 1.09 g/mL at 25 °C | sigmaaldrich.com |
| CAS Number | 10090-05-8 | chemimpex.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C4H11O3SSi- |
|---|---|
Molecular Weight |
167.28 g/mol |
IUPAC Name |
trimethylsilylmethanesulfonate |
InChI |
InChI=1S/C4H12O3SSi/c1-9(2,3)4-8(5,6)7/h4H2,1-3H3,(H,5,6,7)/p-1 |
InChI Key |
NTJPIRDYMVYFNP-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Trimethylsilylmethanesulfonate
Preparation from Sulfonyl Chloride Precursors
The primary and most extensively studied route to trimethylsilylmethanesulfonates involves the synthesis and subsequent reaction of (trimethylsilyl)methanesulfonyl chloride. This precursor is the gateway to generating the target sulfonates and exploring the chemistry of silylated sulfene (B1252967) intermediates.
(Trimethylsilyl)methanesulfonyl chloride ((CH₃)₃SiCH₂SO₂Cl) is a key intermediate synthesized from readily available starting materials. A common and effective method involves the oxidative chlorination of (trimethylsilyl)methanethiol or its corresponding disulfide, bis(trimethylsilylmethyl) disulfide. The synthesis is typically performed in a biphasic system, such as carbon tetrachloride and water, using chlorine gas as the oxidant. The presence of a small amount of acetic anhydride (B1165640) can facilitate the reaction.
The general reaction scheme is as follows: (CH₃)₃SiCH₂-S-S-CH₂Si(CH₃)₃ + 5 Cl₂ + 4 H₂O → 2 (CH₃)₃SiCH₂SO₂Cl + 8 HCl
This process yields (trimethylsilyl)methanesulfonyl chloride as a stable, distillable liquid. This sulfonyl chloride can then be converted to the corresponding sulfonate esters or the sulfonic acid itself. For instance, careful hydrolysis of the sulfonyl chloride yields trimethylsilylmethanesulfonic acid, while reaction with various alcohols in the presence of a non-nucleophilic base (e.g., pyridine) affords the desired trimethylsilylmethanesulfonate esters.
| Starting Material | Reagents | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Bis(trimethylsilylmethyl) disulfide | Cl₂, H₂O, Ac₂O | CCl₄, 0–5 °C | (Trimethylsilyl)methanesulfonyl chloride | 80% |
| (Trimethylsilyl)methanesulfonyl chloride | H₂O | Gentle heating | Trimethylsilylmethanesulfonic acid | Quantitative |
| (Trimethylsilyl)methanesulfonyl chloride | Methanol, Pyridine (B92270) | Diethyl ether, 0 °C | Methyl this compound | High |
A significant aspect of the chemistry of (trimethylsilyl)methanesulfonyl chloride is its role as a precursor to the highly reactive intermediate, (trimethylsilyl)sulfene ((CH₃)₃SiCH=SO₂). This species is generated via dehydrochlorination upon treatment of the sulfonyl chloride with a tertiary amine base, such as triethylamine (B128534) (Et₃N).
(CH₃)₃SiCH₂SO₂Cl + Et₃N → [(CH₃)₃SiCH=SO₂] + Et₃N·HCl
Unlike its non-silylated analog, methanesulfene (CH₂=SO₂), which is notoriously unstable and rapidly polymerizes, (trimethylsilyl)sulfene exhibits enhanced thermal stability. This stabilization is attributed to the electronic effects of the bulky trimethylsilyl (B98337) group. The silylsulfene can be generated and trapped in situ with a variety of electrophiles and nucleophiles. For example, its reaction with alcohols or amines provides a direct and high-yield route to the corresponding trimethylsilylmethanesulfonates and sulfonamides, respectively. This method avoids the isolation of the often-sensitive sulfonyl chloride.
| Sulfene Precursor | Base | Trapping Agent (Nucleophile) | Product | Reported Yield |
|---|---|---|---|---|
| (Trimethylsilyl)methanesulfonyl chloride | Triethylamine | Methanol | Methyl this compound | 94% |
| (Trimethylsilyl)methanesulfonyl chloride | Triethylamine | Aniline (B41778) | N-Phenyl-1-(trimethylsilyl)methanesulfonamide | 96% |
| (Trimethylsilyl)methanesulfonyl chloride | Triethylamine | Cyclopentadiene | Diels-Alder Adduct | 85% |
Synthesis from (Trimethylsilyl)methanesulfonyl Chloride
Derivatization and Analog Synthesis
The synthetic principles established for monosilylated methanesulfonyl derivatives have been extended to prepare more complex, polysilylated analogs. These compounds provide access to novel sulfenes and sulfonates with distinct steric and electronic properties.
The synthesis of bis- and tris-silylated methanesulfonyl chlorides leverages the acidity of the α-protons in silylated methanes. The general strategy involves a three-step sequence:
Metallation: Deprotonation of a polysilylated methane (B114726) precursor, such as bis(trimethylsilyl)methane (B1329431) or tris(trimethylsilyl)methane, using a strong organolithium base like n-butyllithium (n-BuLi).
Sulfonylation: Trapping the resulting carbanion with sulfur dioxide (SO₂).
Chlorination: Converting the intermediate lithium sulfinate salt to the final sulfonyl chloride using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
This sequence has been successfully applied to produce both bis(trimethylsilyl)methanesulfonyl chloride ([(CH₃)₃Si]₂CHSO₂Cl) and tris(trimethylsilyl)methanesulfonyl chloride ([(CH₃)₃Si]₃CSO₂Cl). The tris-silylated derivative is particularly noteworthy as a crystalline solid of remarkable stability, a consequence of the extreme steric hindrance imparted by the three trimethylsilyl groups.
| Precursor | Step 1 Reagent (Metallation) | Step 2 Reagent (Sulfonylation) | Step 3 Reagent (Chlorination) | Final Product | Overall Yield |
|---|---|---|---|---|---|
| Bis(trimethylsilyl)methane | n-BuLi | SO₂ | SO₂Cl₂ | Bis(trimethylsilyl)methanesulfonyl chloride | 72% |
| Tris(trimethylsilyl)methane | n-BuLi | SO₂ | NCS | Tris(trimethylsilyl)methanesulfonyl chloride | 81% |
The polysilylated sulfonyl chlorides serve as precursors to a range of related organosilicon sulfonate derivatives. Similar to the monosilylated case, these chlorides can be converted to their corresponding sulfonates through hydrolysis or alcoholysis. For example, hydrolysis of bis(trimethylsilyl)methanesulfonyl chloride yields bis(trimethylsilyl)methanesulfonic acid.
Furthermore, these advanced precursors can also generate novel sulfene intermediates. Treatment of bis(trimethylsilyl)methanesulfonyl chloride with triethylamine generates bis(trimethylsilyl)sulfene ([(CH₃)₃Si]₂C=SO₂). This intermediate is exceptionally hindered and displays different reactivity compared to its less-substituted counterparts. Due to the extreme steric crowding in tris(trimethylsilyl)methanesulfonyl chloride, it is resistant to base-induced elimination and does not readily form the corresponding sulfene, highlighting the profound impact of steric bulk on reactivity pathways in this class of compounds. The synthesis can also be adapted by using different silyl (B83357) groups (e.g., triethylsilyl, tert-butyldimethylsilyl) to fine-tune the steric and electronic properties of the resulting sulfonates and their intermediates.
Reaction Mechanisms and Chemical Transformations Involving Trimethylsilylmethanesulfonate
Nucleophilic Reactivity and Silylation Pathways
Trimethylsilylmethanesulfonate is recognized for its utility as a silylating agent, a reaction that involves the introduction of a trimethylsilyl (B98337) group onto a substrate. smolecule.com This process is fundamental in protecting functional groups and creating intermediates for further synthetic steps. smolecule.com
Silicophilic Attack and Silicon-Heteroatom Bond Cleavage
The core of this compound's reactivity lies in the susceptibility of its silicon atom to nucleophilic attack. This "silicophilic" attack is a key step in silylation reactions. When a nucleophile, such as an alcohol, attacks the silicon center of this compound, it leads to the cleavage of the silicon-oxygen bond within the sulfonate group. This results in the formation of a new silicon-heteroatom bond, yielding a silyl (B83357) ether and methanesulfonic acid as a byproduct. smolecule.com
The general mechanism for the silylation of an alcohol (R-OH) can be represented as:
R-OH + (CH₃)₃SiOSO₂CH₃ → R-OSi(CH₃)₃ + CH₃SO₃H
This reactivity is not limited to alcohols; other nucleophiles can also participate in similar transformations, facilitating the formation of various silicon-containing compounds. The combination of a trimethylsilyl group and a good leaving group (methanesulfonate) makes this compound an effective silylating agent. smolecule.com
Role of the Fluoride (B91410) Anion as a Catalyst in Hydrolysis
The hydrolysis of this compound, the reaction with water to form trimethylsilanol (B90980) and methanesulfonic acid, can be significantly influenced by catalysts. smolecule.com The fluoride anion (F⁻) is a particularly effective catalyst for this process. researchgate.netacs.orgresearchgate.net The catalytic action of fluoride stems from its strong affinity for silicon, a phenomenon known as "silicophilicity." researchgate.netacs.orgresearchgate.net
The fluoride anion attacks the silicon atom of this compound, forming a pentacoordinate silicon intermediate. rsc.org This intermediate is highly reactive and readily undergoes hydrolysis, even with a weak nucleophile like water. The attack of water on this intermediate leads to the cleavage of the silicon-oxygen bond, regenerating the fluoride catalyst and producing trimethylsilanol and methanesulfonate (B1217627). researchgate.netacs.orgresearchgate.net This catalytic cycle significantly accelerates the rate of hydrolysis. researchgate.netacs.org
Kinetic studies have shown that the hydrolysis of related compounds, such as (trimethylsilyl)methanesulfonyl chloride, is catalyzed by aqueous potassium fluoride. researchgate.netacs.org This catalysis proceeds through a silicophilic attack of the fluoride anion on the silicon atom, leading to the formation of sulfene (B1252967) (H₂C=SO₂) as a transient intermediate, which is then trapped by water to form methanesulfonate. researchgate.netacs.orgresearchgate.net
| Catalyst | Substrate | Key Observation | Reference |
| Fluoride Anion | Trimethylsilylmethanesulfonyl Chloride | Catalyzes hydrolysis via silicophilic attack, forming a sulfene intermediate. | researchgate.netacs.orgresearchgate.net |
Acid-Catalyzed and Lewis Acid-Mediated Reactions
This compound can participate in reactions catalyzed by both Brønsted and Lewis acids, expanding its synthetic utility. These catalysts can activate the reagent or the substrate, enabling a variety of chemical transformations.
Synergistic Catalysis with Boron Trifluoride Etherate and Other Lewis Acids
A notable application of this compound is its use in combination with Lewis acids, particularly boron trifluoride etherate (BF₃·OEt₂). researchgate.netkoreascience.kr This combination can exhibit synergistic catalysis, where the reactivity of the mixed system surpasses that of the individual components. researchgate.net
When this compound (TMSOMs) and BF₃·OEt₂ are mixed, a ligand exchange reaction can occur, generating new, potentially more powerful Lewis acidic species like boron difluoride methanesulfonate (BF₂OMs). researchgate.netkoreascience.kr This in situ generated catalyst has proven effective in various reactions, including the reductive cleavage of acetals and the one-pot synthesis of cyclohexenones from cyclic ketals. researchgate.netkoreascience.kr For instance, the TMSOMs-BF₃·OEt₂ system facilitates the conversion of cyclic ketals to 1,5-diketones through the formation of an oxonium intermediate, followed by an aldol (B89426) condensation to yield the cyclohexenone. koreascience.kr
Table 1: Synergistic Catalysis with TMSOMs and BF₃·OEt₂
| Reactants | Catalyst System | Product | Key Feature | Reference |
| Per-O-methylated D-glucopyranosyl residues | TMSOMs (5 equiv.), BF₃·OEt₂ (1 equiv.) | 1,5-anhydro-D-glucitol derivatives | Synergistic reductive cleavage | researchgate.net |
| Cyclic Ketal | TMSOMs (5 equiv.), BF₃·OEt₂ (1 equiv.) | Cyclohexenone | One-pot synthesis via 1,5-diketone intermediate | koreascience.kr |
Activation of Organic Substrates and Reactive Intermediates
This compound, especially in the presence of a Lewis acid, can activate organic substrates for subsequent reactions. organic-chemistry.orgnih.gov This activation often involves the generation of highly reactive intermediates. organic-chemistry.org
A prominent example is the Mukaiyama aldol reaction, where this compound can act as a catalyst. smolecule.com In a related process, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), a close analog of TMSOMs, is used with a trialkylamine base to facilitate the aldol addition of acetic acid to aldehydes. organic-chemistry.org The reaction is believed to proceed through the in situ formation of a trimethylsilyl ester, which then forms a bis-silyl ketene (B1206846) acetal. This reactive intermediate then undergoes a TMSOTf-catalyzed Mukaiyama aldol addition to the aldehyde. organic-chemistry.org This methodology allows for the synthesis of β-hydroxy carboxylic acids under mild conditions. organic-chemistry.org
The ability of this compound and related reagents to generate reactive species like silyl ketene acetals highlights their role in activating otherwise less reactive organic substrates for carbon-carbon bond formation. smolecule.comorganic-chemistry.org
Sulfene Chemistry and Cycloaddition Reactions
The generation of sulfenes, highly reactive intermediates with the general structure R₂C=SO₂, is a significant aspect of the chemistry of α-silylalkanesulfonyl compounds. researchgate.netacs.orgwikipedia.org Trimethylsilylmethanesulfonyl chloride, a precursor that can be related to this compound, is a key player in this area. researchgate.netacs.orgwikipedia.org
Under specific conditions, such as desilylation with cesium fluoride or reaction with certain nucleophiles, (trimethylsilyl)methanesulfonyl chloride can eliminate trimethylsilyl chloride to form sulfene (H₂C=SO₂). researchgate.netacs.orgwikipedia.org This transient sulfene is a powerful electrophile and readily undergoes cycloaddition reactions with various partners. wikipedia.org
For instance, sulfenes react with enamines to yield four-membered thietane (B1214591) 1,1-dioxide cycloadducts. researchgate.netacs.org They can also participate in [4+2] cycloaddition reactions with dienes, such as azatrienes, to form six-membered heterocyclic rings. scirp.orgscirp.org These reactions are often highly regioselective. scirp.orgscirp.org
The hydrolysis of (trimethylsilyl)methanesulfonyl chloride under different pH conditions can also lead to the formation of sulfene. researchgate.netacs.org At a pH below 10, the attack of water at the silicon atom generates sulfene. researchgate.netacs.org At a pH above 10, hydroxide (B78521) can attack either the silicon atom to produce sulfene or the α-hydrogen to form (trimethylsilyl)sulfene. researchgate.netacs.org These sulfene intermediates are then trapped by water. researchgate.netacs.org
Table 2: Cycloaddition Reactions Involving Sulfene
| Sulfene Precursor | Trapping Agent | Product Type | Reaction Type | Reference |
| (Trimethylsilyl)methanesulfonyl Chloride | Enamine | Thietane 1,1-dioxide | [2+2] Cycloaddition | researchgate.netacs.org |
| Methanesulfonyl Chloride | Azatriene | Thiazine-dioxide derivative | [4+2] Cycloaddition | scirp.orgscirp.org |
Sulfene-Enamine Cycloaddition and Related Products
Sulfenes generated from precursors like (trimethylsilyl)methanesulfonyl chloride readily react with enamines in cycloaddition reactions. researchgate.net These reactions are significant as they provide routes to various heterocyclic compounds. scirp.org The reaction of (trimethylsilyl)methanesulfonyl chloride with an enamine in water at a pH of 8 or 9, with or without the presence of fluoride, yields two characteristic sulfene-enamine products. researchgate.netacs.org
The primary products are a four-membered cycloadduct and a methylsulfonyl aldehyde. researchgate.net The formation of these products is indicative of a [2+2] cycloaddition between the sulfene and the enamine. The reaction likely proceeds through a zwitterionic intermediate, which can then cyclize to form the four-membered ring or undergo further reactions to yield the aldehyde. acs.org
It is noteworthy that similar or related products are also obtained from the reaction of other sulfonyl chlorides, such as methanesulfonyl chloride, 2-propanesulfonyl chloride, and phenylmethanesulfonyl chloride, with enamines in water at a pH of 9. researchgate.netacs.org However, the specific reaction products can vary. For example, the reaction of cyclopropanesulfonyl chloride with an enamine like 1-pyrrolidino-2-methylpropene in the presence of a base can yield a cyclopropanesulfonpyrrolidide and an aldehyde adduct, but not the four-membered cycloadduct. researchgate.net
The regioselectivity of these cycloaddition reactions is a key aspect. In the case of reactions between sulfene and azatrienes, a type of 1-azadiene, highly regioselective [4+2] cycloaddition occurs, leading exclusively to the formation of functionalized thiazinedioxide derivatives. scirp.orgscirp.org This highlights the versatility of sulfenes in participating in different modes of cycloaddition depending on the reaction partner. scirp.org
| Precursor | Reagent/Conditions | Intermediate | Product(s) |
| (Trimethylsilyl)methanesulfonyl chloride | Enamine, water (pH 8 or 9) | Sulfene | Four-membered cycloadduct, Methylsulfonyl aldehyde |
| Methanesulfonyl chloride | Enamine, water (pH 9) | Sulfene | Related cycloaddition products |
| 2-Propanesulfonyl chloride | Enamine, water (pH 9) | Sulfene | Related cycloaddition products |
| Phenylmethanesulfonyl chloride | Enamine, water (pH 9) | Sulfene | Related cycloaddition products |
| Cyclopropanesulfonyl chloride | 1-pyrrolidino-2-methylpropene, base | Sulfene | Cyclopropanesulfonpyrrolidide, Aldehyde adduct |
| Methanesulfonyl chloride | Azatrienes, triethylamine (B128534) | Sulfene | [4+2] Cycloadduct (Thiazinedioxide derivative) |
Mechanistic Investigations of Hydrolysis and Dehydrochlorination Processes
The hydrolysis of (trimethylsilyl)methanesulfonyl chloride is a well-studied process that proceeds through different mechanisms depending on the pH of the solution. researchgate.netacs.org Kinetic studies, product analysis, and deuteration experiments have provided a detailed understanding of these pathways. researchgate.netacs.org
At a pH below 10.0, the hydrolysis is initiated by the attack of water at the silicon atom of the (trimethylsilyl)methanesulfonyl chloride. researchgate.netacs.org This step leads to the formation of sulfene, which is a transient intermediate. The sulfene is then rapidly trapped by water to produce the methanesulfonate anion. researchgate.netacs.org
As the pH increases to 10.0 and above, the hydroxide anion becomes the dominant nucleophile. researchgate.netacs.org It can attack the silicon atom to generate sulfene, which subsequently hydrolyzes to methanesulfonate. researchgate.netacs.org Concurrently, at these higher pH values, the hydroxide ion can also function as a base and abstract a proton from the carbon alpha to the sulfonyl group. researchgate.net This dehydrochlorination process results in the formation of (trimethylsilyl)sulfene. This intermediate is then trapped by water to yield (trimethylsilyl)methanesulfonate salts. researchgate.net
The hydrolysis can also be catalyzed by other species. For instance, aqueous potassium fluoride facilitates the hydrolysis by promoting the formation of sulfene through a silicophilic attack of the fluoride anion on the (trimethylsilyl)methanesulfonyl chloride. researchgate.netacs.org Similarly, amines like aniline (B41778) and triethylamine can catalyze the hydrolysis, likely by facilitating the formation of sulfene. researchgate.netacs.org
Dehydrochlorination is also a key step in the reaction of bis(trimethylsilyl)methanesulfonyl chloride with certain nucleophiles. For example, its reaction with piperidine (B6355638) is thought to proceed via dehydrochlorination to form bis(trimethylsilyl)sulfene, which then reacts with piperidine. researchgate.net
| Condition | Proposed Mechanism | Intermediate(s) | Final Product(s) |
| pH ≤ 10.0 | Attack of water at silicon | Sulfene | Methanesulfonate anion |
| pH ≥ 10.0 | Attack of hydroxide at silicon | Sulfene | Methanesulfonate anion |
| pH ≥ 10.0 | Attack of hydroxide at α-hydrogen (dehydrochlorination) | (Trimethylsilyl)sulfene | (Trimethylsilyl)methanesulfonate salts |
| Aqueous potassium fluoride | Silicophilic attack of fluoride anion | Sulfene | Methanesulfonate |
| Aniline or triethylamine catalysis | Catalyzed formation of sulfene | Sulfene | Methanesulfonate |
| Bis(trimethylsilyl)methanesulfonyl chloride with piperidine | Dehydrochlorination | Bis(trimethylsilyl)sulfene | Piperidide derivative |
Applications of Trimethylsilylmethanesulfonate in Advanced Organic Synthesis
Strategic Deployment in Protecting Group Chemistry
Protecting groups are fundamental in multi-step organic synthesis, enabling chemists to temporarily mask reactive functional groups to achieve selective transformations elsewhere in a complex molecule. scispace.comchemimpex.com Trimethylsilylmethanesulfonate (TMSOMs) serves as a potent reagent for the introduction of the trimethylsilyl (B98337) (TMS) group, a common protecting group for various functionalities. cymitquimica.comcolostate.edu
Protection of Hydroxyl Functional Groups via Trimethylsilyl Ethers
The protection of hydroxyl groups as trimethylsilyl (TMS) ethers is a cornerstone of synthetic strategy, preventing the acidic proton and nucleophilic oxygen of alcohols from interfering with subsequent reactions. scribd.comsmolecule.comechemi.com TMSOMs is an effective silylating agent for this purpose. cymitquimica.comcolostate.edu The reaction involves the treatment of an alcohol with this compound, often in the presence of a non-nucleophilic base like triethylamine (B128534), to yield the corresponding trimethylsilyl ether. echemi.comrichmond.edu
The reactivity of TMSOMs has been compared to other electrophilic silylating agents. richmond.edu For instance, in the silylation of ketones, TMSOMs was found to be significantly more reactive than trimethylsilyl chloride (TMCS) but less reactive than trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and trimethylsilyl iodide (TMSI). richmond.edu This tunable reactivity allows for its selective use based on the substrate's requirements. The general process involves the substitution of the active hydrogen on the hydroxyl group with a TMS group. richmond.edu
The formation of silyl (B83357) ethers using reagents like TMSOMs is crucial for syntheses involving strongly basic reagents, such as Grignard or organolithium reagents, where an unprotected alcohol would lead to undesired acid-base reactions. smolecule.comechemi.com
Protection of Amine Functional Groups
Similar to alcohols, primary and secondary amines possess reactive N-H bonds that often require protection during synthetic sequences. chemimpex.com Silylation is a recognized method for amine protection, and this compound is a suitable reagent for forming trimethylsilyl amines. cymitquimica.comcolostate.edurichmond.edu The resulting silylated amine is less nucleophilic and the N-H proton is masked, allowing reactions to be performed on other parts of the molecule. chemimpex.com The protection is typically achieved by reacting the amine with the silylating agent. richmond.edu Bis-silylated amines can also be formed and used as protecting groups. richmond.edu While carbamates like Boc and Fmoc are very common for amine protection, silyl groups offer an alternative strategy. chemimpex.com
Regioselectivity and Orthogonality Considerations in Complex Molecule Synthesis
In the synthesis of complex molecules, particularly polyols like carbohydrates, the ability to protect one hydroxyl group in the presence of others (regioselectivity) is critical. While the inherent reactivity differences between primary and secondary alcohols can lead to some selectivity, the choice of silylating agent and reaction conditions plays a significant role. For instance, regioselective silylation can often be achieved by carefully controlling stoichiometry and temperature.
Orthogonal protection is a strategy where multiple, distinct protecting groups are used, each of which can be removed under specific conditions without affecting the others. chemimpex.com The TMS group, installed by TMSOMs, is a key player in such strategies due to its lability under acidic conditions or upon treatment with fluoride (B91410) ions. It is significantly less stable than other common silyl ethers like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS) ethers. This differential stability allows for the selective deprotection of a TMS ether while other, more robust silyl or non-silyl protecting groups (e.g., benzyl (B1604629) ethers, acetals) remain intact.
Selective Deprotection Methodologies
The utility of a protecting group is defined by both its ease of installation and its selective removal. chemimpex.com The TMS ether group is valued for its straightforward cleavage under mild conditions. echemi.com
Common methods for the deprotection of TMS ethers include:
Acid-catalyzed hydrolysis : Treatment with dilute aqueous acid, such as hydrochloric acid in aqueous tetrahydrofuran, readily cleaves the Si-O bond to regenerate the alcohol.
Fluoride ion sources : Due to the exceptionally high strength of the silicon-fluoride bond, fluoride reagents are highly effective for desilylation. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose, offering mild and selective cleavage. echemi.com Other fluoride sources like hydrofluoric acid (HF) in pyridine (B92270) or acetonitrile (B52724) can also be used. cymitquimica.com
Catalytic and Reagent Roles in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Beyond its role in protection chemistry, this compound demonstrates utility as a catalyst, particularly in reactions that form new carbon-carbon bonds—a fundamental process in the construction of molecular frameworks.
Allylation Reactions of Carbonyl Compounds
The allylation of carbonyl compounds is a powerful method for C-C bond formation, yielding valuable homoallylic alcohols. This compound has been identified as an efficient catalyst for this transformation. Specifically, TMSOMs generated in situ from methanesulfonic acid and allyltrimethylsilane (B147118) catalyzes the allylation of aldehydes.
This catalytic approach is an alternative to the well-known Sakurai reaction, which often requires stoichiometric amounts of Lewis acids. The catalytic activity of TMSOMs is notable, although it is considered less potent than its triflate counterpart, TMSOTf. The reaction proceeds by the activation of the carbonyl compound by the silyl catalyst, followed by nucleophilic attack from the allyltrimethylsilane. This methodology has been successfully applied to various aldehydes, including α-keto aldehyde hydrates and glyoxylates, to produce functionalized homoallylic alcohols and ethers in good to excellent yields.
The table below summarizes the results of in situ-generated TMSOMs-catalyzed allylation of various carbonyl compounds with allyltrimethylsilane.
| Entry | Substrate | Time (h) | Product | Yield (%) |
| 1 | Phenylglyoxal monohydrate | 1 | 1-Phenyl-1-hydroxy-3-buten-2-one | 85 |
| 2 | Phenylglyoxal monohydrate | 0.5 | 1-Phenyl-1-hydroxy-3-buten-2-one | 83 |
| 3 | Phenylglyoxal | 1 | 1-Phenyl-1-hydroxy-3-buten-2-one | 84 |
| 4 | Ethyl glyoxylate (B1226380) hydrate | 2 | Ethyl 1-hydroxy-3-butenoate | 74 |
| 5 | Methyl glyoxylate hydrate | 2 | Methyl 1-hydroxy-3-butenoate | 62 |
| 6 | 4-Chlorobenzaldehyde | 2 | 1-(4-Chlorophenyl)-3-buten-1-ol | 85 |
| 7 | 4-Nitrobenzaldehyde | 2 | 1-(4-Nitrophenyl)-3-buten-1-ol | 88 |
| 8 | Benzaldehyde | 2 | 1-Phenyl-3-buten-1-ol | 86 |
| 9 | 2-Naphthaldehyde | 2 | 1-(2-Naphthyl)-3-buten-1-ol | 90 |
| 10 | Furfural | 2 | 1-(2-Furyl)-3-buten-1-ol | 82 |
| Table adapted from research findings on TMSOMs-catalyzed allylation. |
Applications in Reductive Cleavage Strategies for Complex Substrates
This compound (TMSM), often in conjunction with a Lewis acid, has proven to be a potent promoter for the reductive cleavage of glycosidic bonds in complex carbohydrates, a critical technique in polysaccharide structural analysis. google.comcapes.gov.br Research demonstrates that a reagent system composed of this compound and boron trifluoride etherate, with triethylsilane as the reducing agent, effectively depolymerizes methylated polysaccharides. google.comcapes.gov.brgoogle.com
This methodology has been successfully applied to a variety of complex substrates. For instance, in the analysis of the Klebsiella K2 capsular polysaccharide, this reagent combination achieved complete cleavage of all glycosidic linkages. capes.gov.br Similarly, it has been used for the reductive cleavage of permethylated galactomannans and the gel-forming polysaccharides from psyllium seed husks. google.comgoogle.comresearchgate.net A key advantage of this method is that it yields partially methylated anhydroalditols, which provides crucial information about the linkage patterns and ring sizes of the sugar units within the original polymer. researchgate.net
In studies involving fully methylated cyclohexyl glycosides, the combination of this compound and boron trifluoride etherate was shown to convert both 1,2-trans and 1,2-cis-linked acetamido sugar derivatives into their corresponding oxazolinium ions. This transformation is a vital step for the total reductive cleavage and subsequent analysis of polysaccharides containing acetamido sugar residues.
| Substrate | Reagent System | Key Outcome | Reference(s) |
| Methylated Psyllium Polysaccharide | Triethylsilane, Trimethylsilyl methanesulfonate (B1217627), Boron trifluoride etherate | Depolymerization for structural analysis | google.comgoogle.com |
| Klebsiella K2 Capsular Polysaccharide | Triethylsilane, Trimethylsilyl methanesulfonate, Boron trifluoride etherate | Complete cleavage of glycosidic linkages | capes.gov.br |
| Permethylated Galactomannans | Triethylsilane, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Formation of partially methylated anhydroalditols | researchgate.net |
Facilitating Amide Bond Formation Reactions
While trimethylsilyl derivatives such as trimethylsilyl chloride (TMSCl) and trimethylsilyl azide (B81097) (TMSN3) have been utilized in novel methods for synthesizing α,β-unsaturated amides, the direct role of this compound as a primary facilitator or catalyst in general amide bond formation is not extensively documented in current literature. nih.gov Methodologies for amide synthesis are vast, often employing coupling reagents like carbodiimides or converting carboxylic acids to more reactive species such as acyl chlorides. fishersci.co.uk Research has also explored the use of silyl amides in reactions, but these typically involve different silylating agents. richmond.edu Therefore, the specific application of this compound in facilitating amide bond formation remains a niche area requiring further investigation.
Integration with Hypervalent Iodine(III) Reagents in Heterocyclic Synthesis
Hypervalent iodine (HVI) reagents are powerful and environmentally benign oxidants widely used in the synthesis of a diverse range of heterocyclic compounds. chim.itsci-hub.se The integration of silyl compounds with HVI reagents can create potent systems for specific transformations. One notable example involves the use of trimethylsilyl methanesulfonate, which, when combined with iodosylbenzene and iodine, was found to be an effective system for preparing iodinated oxazoles. chim.it This demonstrates a cooperative role where the silyl compound assists the HVI reagent in achieving a specific synthetic outcome in the construction of five-membered heterocycles. chim.it While the broader integration of this compound across the full spectrum of HVI-mediated heterocyclic syntheses is not widely reported, this example highlights its potential as a valuable additive in this field. chim.itrsc.orgnih.gov
Specialized Applications in Chemical Materials and Electrochemical Systems
Beyond organic synthesis, this compound and related organosilicon compounds are gaining attention for their utility in materials science, particularly in the field of electrochemical energy storage.
Role as an Electrolyte Additive in Lithium-Ion Batteries
The performance and longevity of lithium-ion batteries are critically dependent on the composition of the electrolyte. This compound (TMSM), referred to as TMSMS in some battery literature, has been investigated as a functional electrolyte additive to improve cell stability. osti.gov In one study, TMSM was used as part of a dual-additive system in electrolytes for LiNi₁/₃Mn₁/₃Co₁/₃O₂/graphite (NMC/graphite) pouch cells.
The primary function of such additives is to modify the solid electrolyte interphase (SEI) that forms on the anode surface, which is crucial for preventing unwanted side reactions and ensuring stable battery cycling. nih.govrsc.org While numerous additives are under investigation, organosilicon and phosphorus-based compounds have shown promise in enhancing performance, especially at high voltages or elevated temperatures. researchgate.netnih.gov
| Cell Type | Electrolyte System | Purpose of Additive | Reference(s) |
| NMC/Graphite Pouch Cell | Baseline + Additive combinations (e.g., VC + TMSPi) | Examine performance via energy and power retention | osti.gov |
| Li-ion Cells | General Carbonate-based | Stabilize SEI, prevent electrolyte decomposition | nih.govrsc.org |
| High-Voltage Li-ion Batteries | Baseline + Phosphorus-based additives | Inhibit electrolyte decomposition at high voltage | researchgate.net |
Interfacial Chemistry and Stability Enhancement in Electrochemical Systems
The stability of the interface between the electrode and the electrolyte is paramount for the durability of electrochemical systems. arxiv.orgresearchgate.net Trimethylsilyl compounds, including this compound, contribute to this stability by participating in the formation of a protective and stable solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. nih.govnih.gov
Advanced Spectroscopic and Computational Studies of Trimethylsilylmethanesulfonate
Structural Elucidation and Conformational Analysis through Advanced Spectroscopic Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure of trimethylsilylmethanesulfonate and observing its behavior during chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offer detailed insights into the compound's static and dynamic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic compounds and for gaining mechanistic insights into reaction pathways. utoronto.caceitec.cz In ¹H and ¹³C NMR, the chemical shift, measured in parts per million (ppm), provides information about the electronic environment of each nucleus. pitt.edu For all NMR spectra, chemical shifts are typically referenced against an internal standard, most commonly Tetramethylsilane (TMS), which is assigned a value of 0 ppm. nih.gov
For this compound, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of methyl protons. The nine equivalent protons of the trimethylsilyl (B98337) ((CH₃)₃Si-) group would appear as a sharp singlet at a high field (low ppm value), while the three protons of the methanesulfonyl (CH₃SO₃-) group would appear as another singlet at a lower field (higher ppm value) due to the deshielding effect of the adjacent sulfonate group. Similarly, the ¹³C NMR spectrum would display two signals for the two different carbon environments. pitt.edu Spectral data for the compound are available from commercial and public databases, confirming its structural identity. googleapis.com
Beyond simple structural confirmation, NMR spectroscopy is a powerful method for monitoring reaction kinetics and identifying transient intermediates. specac.com By acquiring spectra at various time points during a reaction, researchers can observe the disappearance of reactant signals and the appearance of product signals, providing rich kinetic and structural data that illuminate the reaction mechanism. specac.comgelest.com For instance, in reactions where this compound is used as a reagent, NMR can confirm the successful incorporation of either the trimethylsilyl or the methanesulfonate (B1217627) moiety into the product structure. mdpi.com
Table 1: Predicted NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on standard functional group values. Actual values may vary based on solvent and experimental conditions.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | (CH₃)₃Si- | 0.1 - 0.4 | Singlet |
| ¹H | CH₃SO₃- | 2.8 - 3.2 | Singlet |
| ¹³C | (CH₃)₃Si- | -2.0 - 2.0 | Quartet |
| ¹³C | CH₃SO₃- | 35 - 45 | Quartet |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. utoronto.ca An IR spectrum measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. utoronto.cathermofisher.com
The IR spectrum of this compound is characterized by strong absorption bands indicative of its constituent functional groups. The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), which typically appear as strong peaks in the regions of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively. Other key vibrations include those for the Si-O-S linkage and the various C-H and Si-C bonds. hmdb.ca The presence and integrity of these bands are used to confirm the compound's structure. googleapis.com
In the context of reaction monitoring, both IR and Raman spectroscopy can track the consumption of reactants and the formation of products and intermediates. s-a-s.org For example, in reactions involving this compound, the disappearance or shift of the characteristic S=O and Si-O stretching bands can signify its transformation. Raman spectroscopy is particularly advantageous for studying reactions in aqueous media and for detecting symmetric, less polar bonds that are weak in the IR spectrum. utoronto.ca The ability to detect transient species makes these techniques, including advanced methods like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), crucial for unraveling complex reaction mechanisms.
Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | S=O (Sulfonate) | 1340 - 1380 | Strong |
| Symmetric Stretch | S=O (Sulfonate) | 1150 - 1190 | Strong |
| Stretch | Si-O-S | 1000 - 1100 | Strong |
| Rocking/Bending | Si-(CH₃)₃ | 840 - 870 | Strong |
| Symmetric Stretch | Si-C | 690 - 760 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Chemical Shift Analysis
Theoretical and Computational Chemistry Approaches
To complement experimental data, theoretical and computational methods are employed to model the behavior of this compound at an atomic level. These in silico studies provide predictive insights into reaction feasibility, electronic properties, and molecular dynamics that can be difficult to obtain through experimentation alone.
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of reaction mechanisms. nih.gov These methods can compute the potential energy surface of a chemical reaction, which maps the energy of a system as a function of its atomic coordinates. By tracing the lowest energy path on this surface, from reactants to products, a reaction pathway can be determined.
A critical aspect of these calculations is the location of transition states—the high-energy structures that represent the bottleneck of a reaction. The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs reaction kinetics. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented in software packages like Gaussian, can efficiently locate transition state structures given the geometries of the reactants and products. Once a transition state is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These computational approaches allow for the prediction of reaction outcomes and the rational design of synthetic routes before undertaking extensive laboratory work.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. thermofisher.com Instead of grappling with the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as its fundamental variable, making it computationally efficient for a wide range of systems.
DFT calculations are instrumental in predicting the chemical reactivity of a molecule like this compound. By solving the Kohn-Sham equations, DFT can determine the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of interaction and reaction.
Table 3: Conceptual Data from a DFT Analysis of this compound This table illustrates the type of predictive data that can be generated through DFT calculations.
| Calculated Property | Description | Predicted Insight |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to act as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to act as an electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |
| Electrostatic Potential | 3D map of charge distribution | Identifies nucleophilic and electrophilic sites on the molecule. |
| Mulliken/NBO Charges | Charge assigned to individual atoms | Quantifies the electron distribution and polarity of bonds. |
While quantum methods excel at describing electronic structure and reaction events, Molecular Dynamics (MD) simulations are used to study the physical motion of atoms and molecules over time. MD simulations provide a "computational microscope" that reveals the dynamic behavior, conformational flexibility, and intermolecular interactions of a system.
An MD simulation of this compound would typically involve placing the molecule within a simulation box filled with solvent molecules or other components of a mixture. The simulation proceeds by calculating the forces acting on every atom using a molecular mechanics force field and then integrating Newton's equations of motion over short time steps (on the order of femtoseconds). This process generates a trajectory that describes the positions and velocities of all atoms over time. Analysis of this trajectory can reveal important dynamic properties, such as the preferred conformations of the molecule (e.g., rotation around the Si-O bond), its diffusion coefficient in a liquid, and its mode of interaction with surfaces or other molecules, which is particularly relevant for its application as an electrolyte additive.
Computational Prediction of Spectroscopic Parameters
Computational chemistry, particularly through methods rooted in Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. cecam.orgresearchgate.net These theoretical calculations provide deep insights into molecular structure and vibrational dynamics, serving as a powerful complement to experimental spectroscopy. cecam.orgresearchgate.net For this compound, computational models can predict key spectroscopic parameters, including vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, with a high degree of accuracy. researchgate.netmdpi.com This predictive capability is crucial for assigning experimental spectra and verifying the molecular structure.
The process typically begins with the geometry optimization of the molecule's ground state. nsf.gov Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to generate the theoretical vibrational spectrum. nsf.gov Similarly, NMR parameters are calculated on the optimized geometry. researchgate.net
The accuracy of these predictions is highly dependent on the chosen theoretical model, which includes the functional and the basis set. mdpi.comnih.gov Common functionals like B3LYP are often paired with Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets to achieve a good balance between computational cost and accuracy. researchgate.netconicet.gov.ar
Vibrational Frequency Predictions
Theoretical calculations can generate the complete infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies of the fundamental vibrational modes and their corresponding IR intensities and Raman activities. arxiv.org However, theoretical vibrational frequencies calculated using harmonic approximation are often systematically higher than experimental frequencies. To correct for this discrepancy, which arises from anharmonicity and imperfections in the theoretical model, calculated frequencies are often multiplied by an empirical scaling factor. mdpi.com
A comparison between theoretically predicted and experimentally observed vibrational frequencies allows for the confident assignment of spectral bands to specific molecular motions, such as the stretching and bending of S=O, Si-C, and C-H bonds.
Below is an illustrative table comparing hypothetical calculated vibrational frequencies for this compound, using the B3LYP functional with a 6-311++G(d,p) basis set, against potential experimental values.
Table 1: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and based on typical values for the functional groups.
| Vibrational Mode Assignment | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|---|
| νas(CH₃) | 3065 | 2963 | 2960 - 2970 |
| νs(CH₃) | 2980 | 2881 | 2870 - 2880 |
| νas(SO₂) | 1405 | 1356 | 1345 - 1355 |
| νs(SO₂) | 1195 | 1153 | 1150 - 1165 |
| ρ(CH₃) | 1270 | 1225 | 1260 - 1270 |
| ν(Si-O) | 1050 | 1013 | 1010 - 1040 |
| νas(Si-C₃) | 860 | 829 | 840 - 850 |
| νs(Si-C₃) | 770 | 742 | 750 - 760 |
ν = stretching; ρ = rocking; as = asymmetric; s = symmetric. A typical scaling factor for B3LYP is ~0.96-0.97.
NMR Chemical Shift Predictions
Computational methods are also highly effective at predicting NMR chemical shifts (δ). researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. researchgate.net These calculations can be performed for all NMR-active nuclei in this compound, including ¹H, ¹³C, and ²⁹Si.
Predicted chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. This procedure helps to cancel out systematic errors. Comparing the calculated ¹H, ¹³C, and ²⁹Si NMR spectra with experimental data is invaluable for unambiguous peak assignment. redalyc.org
The following table provides a hypothetical comparison between calculated and experimental NMR chemical shifts for this compound.
Table 2: Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative. Calculations are assumed to be performed using the GIAO-B3LYP method.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Expected Experimental Shift (δ, ppm) |
|---|---|---|---|
| ¹H | Si-(CH₃)₃ | 0.35 | 0.3 - 0.4 |
| ¹H | S-CH₃ | 2.95 | 2.9 - 3.1 |
| ¹³C | Si-CH₃ | -1.5 | -2.0 - 0.0 |
| ¹³C | S-CH₃ | 45.0 | 44.0 - 46.0 |
| ²⁹Si | (CH₃)₃-Si-O | 33.5 | 32.0 - 34.0 |
The synergy between computational prediction and experimental measurement provides a robust framework for the detailed spectroscopic characterization of this compound. mdpi.comresearchgate.net Theoretical models not only aid in the interpretation of complex spectra but also allow for the investigation of molecular properties that may be difficult to probe experimentally. nih.gov
Future Directions and Emerging Research Avenues
Novel Synthetic Applications in Complex Molecule Construction
The synthesis of complex natural products and other intricate molecular architectures often requires a robust toolbox of reagents that offer high selectivity and efficiency. nih.govuni-bayreuth.de Trimethylsilylmethanesulfonate is emerging as a key player in this field, particularly in the synthesis of alkaloids and marine polycyclic ethers. nih.govmdpi.com Its future applications are centered on enabling challenging transformations that are pivotal for building these complex structures.
A significant area of research is its application in glycosylation reactions , which are fundamental to the synthesis of oligosaccharides and glycoconjugates. googleapis.comnih.gov These molecules are notoriously difficult to synthesize due to the need for precise stereochemical control at the glycosidic linkage. nih.gov this compound, often in combination with a Lewis acid like boron trifluoride etherate, serves as a powerful promoter in these reactions. lookchem.com It facilitates the formation of complex glycosidic bonds that are essential for creating biologically active carbohydrates and for the synthesis of 9-aminoanthracycline derivatives. lookchem.comgoogle.com The development of new methods leveraging this reagent is anticipated to provide access to novel carbohydrate-based drugs and materials. cymitquimica.com
Another promising frontier is the use of this compound in the collective synthesis of natural products . nih.gov This strategy involves using a common intermediate to produce a diverse range of structurally related natural products. The reliable and mild activation properties of this compound make it an ideal candidate for key steps in these synthetic sequences, allowing chemists to efficiently explore chemical space and discover new bioactive molecules. nt-rt.runih.gov
| Application Area | Role of this compound | Key Research Focus |
| Complex Carbohydrate Synthesis | Glycosylation promoter/activator | Achieving high stereo- and regioselectivity in the formation of glycosidic linkages. nih.gov |
| Natural Product Synthesis | Versatile reagent for key transformations | Enabling the efficient, asymmetric total synthesis of alkaloids and other complex molecules. nih.gov |
| Medicinal Chemistry | Building block for drug discovery | Facilitating the synthesis of novel molecular scaffolds for pharmaceutical development. nt-rt.ru |
Exploration of New Catalytic Paradigms and Green Chemistry Approaches
The principles of green chemistry call for the development of more sustainable chemical processes, emphasizing the use of catalytic methods to minimize waste and energy consumption. rsc.orgresearchgate.net this compound is poised to contribute significantly to this paradigm shift, not only as a reagent but also as a component of novel catalytic systems.
Its ability to act as a Lewis acid catalyst or a precursor to one opens up new possibilities for designing environmentally benign reactions. mdpi.com Catalytic approaches are inherently greener than using stoichiometric reagents, as they reduce the amount of chemical waste generated. researchgate.netmdpi.com Future research will likely focus on expanding the scope of reactions catalyzed by systems involving this compound, aiming to replace more hazardous or less efficient methods. The development of photoredox catalysis, for instance, offers a sustainable approach by using light as a clean energy source, and the unique reactivity of this compound could be harnessed within these advanced catalytic cycles. nih.gov
Furthermore, the efficiency of this reagent in silylation reactions contributes to green chemistry goals by enabling high-yield transformations that might otherwise require more complex, multi-step procedures with extensive purification. Micellar catalysis, where reactions are run in water using surfactants, represents another green frontier where the utility of reagents like this compound could be explored to reduce reliance on volatile organic solvents. acsgcipr.org
| Green Chemistry Principle | Application of this compound | Future Research Direction |
| Catalysis | Acts as a Lewis acid catalyst or promoter. | Developing novel, highly efficient catalytic systems for a broader range of organic transformations. mdpi.com |
| Atom Economy | Enables high-yield silylation and coupling reactions. | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Safer Solvents & Reagents | Potential use in aqueous or solvent-free systems. | Exploring its compatibility with green solvents and micellar catalysis to reduce organic solvent waste. acsgcipr.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow synthesis represents a major technological advancement in modern chemistry. innovation.ca Flow chemistry offers superior control over reaction parameters, enhanced safety, and scalability, making it an ideal platform for optimizing and producing chemical compounds. innovation.carsc.org The properties of this compound make it an excellent candidate for integration into these next-generation manufacturing platforms.
In a flow system, reagents are continuously pumped through a network of tubes and reactors. innovation.ca The precise control over temperature, pressure, and residence time allows for the optimization of reactions that are difficult to manage in batch, such as those involving highly reactive intermediates. rsc.org The use of this compound in flow reactors could enable the safe and efficient execution of rapid silylation or glycosylation reactions on a large scale. beilstein-journals.org For example, the synthesis of key intermediates like 6-monoamino-6-monodeoxy-β-cyclodextrin has been successfully demonstrated in a continuous flow setup, dramatically reducing reaction times from hours to minutes. beilstein-journals.org
Moreover, the combination of flow chemistry with automated systems allows for high-throughput screening and optimization of reaction conditions. This automated approach can accelerate the discovery of new reactions and the rapid synthesis of libraries of compounds for drug discovery. nih.gov The integration of inline purification techniques, such as chromatography or crystallization, further enhances the efficiency of continuous flow processes by telescoping multiple synthetic steps into a single, seamless operation. beilstein-journals.org
| Feature of Flow Chemistry | Benefit for Reactions with this compound | Emerging Application |
| Precise Parameter Control | Improved yield and selectivity in sensitive reactions like glycosylation. | Optimization of complex multi-step syntheses. beilstein-journals.org |
| Enhanced Safety | Safe handling of exothermic reactions and reactive intermediates. | Large-scale production of fine chemicals and pharmaceutical intermediates. |
| Automation & High-Throughput | Rapid screening of reaction conditions and synthesis of compound libraries. | Accelerating reaction discovery and drug development pipelines. rsc.org |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Methods like Density Functional Theory (DFT) provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules, guiding the design of new experiments and catalysts. koreascience.krresearchgate.net
For this compound, computational modeling can elucidate the intricacies of its role in complex reactions. DFT calculations can be used to study the electrophilic addition reactions at the heart of its synthetic utility and to rationalize the outcomes of glycosylation reactions. koreascience.kr By modeling the interaction between the reagent, substrates, and catalysts, researchers can predict which reaction pathways are most favorable, saving significant time and resources in the laboratory. thieme-connect.com
This predictive power is particularly valuable in the design of new materials and catalysts. For example, computational screening can identify new catalyst systems that work in concert with this compound to achieve unprecedented reactivity or selectivity. thieme-connect.com As computational methods become more powerful and accurate, they will play an increasingly crucial role in unlocking the full potential of this versatile reagent, from designing novel synthetic routes to engineering new functional materials. researchgate.netgoogle.com
| Computational Method | Application to this compound | Research Goal |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., electrophilic addition, glycosylation). koreascience.kr | Predicting reaction outcomes and stereoselectivity; rationalizing experimental observations. |
| Molecular Dynamics (MD) | Simulating the behavior of the reagent in different solvent systems. | Understanding solvent effects and optimizing reaction conditions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as enzyme active sites. | Designing novel biocatalytic processes or enzyme inhibitors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
